molecular formula C5H9IO B599348 2-(IODOMETHYL)-2-METHYLOXETANE CAS No. 121137-98-2

2-(IODOMETHYL)-2-METHYLOXETANE

Cat. No.: B599348
CAS No.: 121137-98-2
M. Wt: 212.03
InChI Key: XLLYWHZRDSACKA-UHFFFAOYSA-N
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Description

2-(Iodomethyl)-2-methyloxetane is an organic compound characterized by the presence of an oxetane ring substituted with an iodomethyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(iodomethyl)-2-methyloxetane typically involves the iodination of 2-methyl-2-oxetanemethanol. This can be achieved through a substitution reaction where the hydroxyl group is replaced by an iodine atom. A common method involves the use of iodine and a suitable oxidizing agent, such as triphenylphosphine, in the presence of a base like imidazole .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive iodine species.

Chemical Reactions Analysis

Types of Reactions

2-(Iodomethyl)-2-methyloxetane can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The iodomethyl group can be replaced by other nucleophiles, such as amines or thiols, to form new compounds.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.

    Reduction: Reduction reactions can be used to remove the iodine atom and replace it with hydrogen or other groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions typically occur under mild conditions, often in the presence of a polar aprotic solvent like dimethylformamide (DMF).

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 2-(azidomethyl)-2-methyloxetane, while oxidation with m-CPBA could produce an epoxide derivative.

Scientific Research Applications

2-(Iodomethyl)-2-methyloxetane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(iodomethyl)-2-methyloxetane in chemical reactions involves the reactivity of the iodomethyl group. This group is highly reactive towards nucleophiles, making it a useful intermediate for introducing various functional groups into organic molecules. The oxetane ring also imparts strain, which can influence the reactivity and stability of the compound.

Comparison with Similar Compounds

Similar Compounds

    2-(Bromomethyl)-2-methyloxetane: Similar in structure but with a bromine atom instead of iodine. It is less reactive due to the lower reactivity of the bromine atom compared to iodine.

    2-(Chloromethyl)-2-methyloxetane: Contains a chlorine atom, which is even less reactive than bromine, making it less suitable for certain types of nucleophilic substitution reactions.

Uniqueness

2-(Iodomethyl)-2-methyloxetane is unique due to the high reactivity of the iodomethyl group, which allows for a wide range of chemical transformations

Properties

IUPAC Name

2-(iodomethyl)-2-methyloxetane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9IO/c1-5(4-6)2-3-7-5/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLLYWHZRDSACKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCO1)CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101306731
Record name 2-(Iodomethyl)-2-methyloxetane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101306731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121137-98-2
Record name 2-(Iodomethyl)-2-methyloxetane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=121137-98-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Iodomethyl)-2-methyloxetane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101306731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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